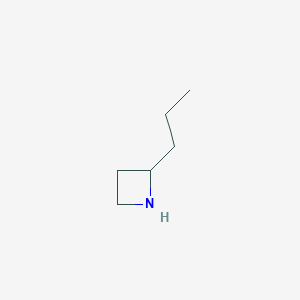

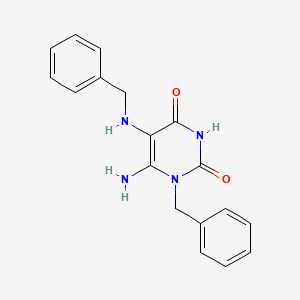

![molecular formula C13H16N2O2S B2888673 1,3,5-trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole CAS No. 324009-28-1](/img/structure/B2888673.png)

1,3,5-trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole is a chemical compound . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of pyrazoles, including 1,3,5-trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole, can be achieved through several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can also be used .Chemical Reactions Analysis

Pyrazoles, including 1,3,5-trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole, can participate in various chemical reactions. For example, they can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . They can also participate in reactions involving the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .Scientific Research Applications

Synthesis and Chemical Transformations

Tandem Reaction and Synthesis of Dihydropyrazole : An efficient strategy for synthesizing 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole from propargyl alcohol and N-sulfonylhydrazone has been developed, with N-sulfonyl allenamide as the key intermediate in this tandem transformation (Yuanxun Zhu et al., 2011).

Synthesis of Pharmaceutically Important Heteroaromatics : The preparation of some 5-substituted pyrazoles and pyrimethamine from methyl phenyl sulfone showcases the compound's role in the synthesis of pharmaceutically significant heteroaromatic compounds (M. Yokoyama et al., 1984).

Biological Applications and Properties

Antimicrobial Activity of Pyrazole Derivatives : A study on the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups revealed that several derivatives exhibited activity exceeding that of reference drugs. This indicates the potential of these derivatives in antimicrobial applications (Amani M. R. Alsaedi et al., 2019).

Evaluation of Anti-inflammatory and Analgesic Activities : The synthesis and pharmacological properties study of 1,5-diarylpyrazoles and related derivatives explored anti-inflammatory agents with fewer side effects than existing nonsteroidal anti-inflammatory drugs. This study highlights the compound's relevance in developing new anti-inflammatory agents (K. Tsuji et al., 1997).

Environmental and Catalytic Applications

Accidental Synthesis and Antioxidant Activity : An untargeted synthesis leading to the formation of a trimer of pyrazolone emphasized its significance in the pharmaceutical field, showcasing broad-spectrum biological activities including anti-inflammatory, analgesic, and antioxidant functions. This underscores the versatility of pyrazolone derivatives in catalysis and environmental applications (Arti Jain et al., 2021).

Catalyzed Synthesis of Bis-pyrazoles : The use of Brönsted acidic ionic liquid supported on nanoporous Na+-montmorillonite as a catalyst for the synthesis of bis-pyrazoles demonstrates the compound's utility in facilitating efficient and environmentally friendly chemical reactions (F. Shirini et al., 2015).

properties

IUPAC Name |

4-(benzenesulfonylmethyl)-1,3,5-trimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-10-13(11(2)15(3)14-10)9-18(16,17)12-7-5-4-6-8-12/h4-8H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEVVXAORQYRBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(tert-butyl)benzyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2888592.png)

![1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-(hydroxymethyl)pyrrolidine](/img/structure/B2888593.png)

![N~4~-[4-(acetylamino)phenyl]-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2888594.png)

![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2888601.png)

![2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride](/img/structure/B2888606.png)

![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2888613.png)